molecular formula C7H14ClNO4 B12817048 (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride

(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride

Cat. No.: B12817048
M. Wt: 211.64 g/mol
InChI Key: OXAPXAQYNZNSCY-JIAUUHBNSA-N
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Description

(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride is a complex organic compound with a unique structure It features a cyclohexene ring with multiple functional groups, including an amino group, a hydroxymethyl group, and three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride typically involves multiple steps. One common method starts with the cyclohexene ring, which is functionalized through a series of reactions including hydroxylation, amination, and hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexene derivatives with ketone or aldehyde functionalities.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with multiple functional groups, such as:

  • (1R,2R,3S,6R)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
  • (1S,2S,3R,6S)-6-Hydroxy-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol

Uniqueness

What sets (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride apart is its specific stereochemistry and the presence of both amino and hydroxymethyl groups. This unique combination of functional groups and stereochemistry gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c8-4-1-3(2-9)5(10)7(12)6(4)11;/h1,4-7,9-12H,2,8H2;1H/t4-,5+,6-,7-;/m0./s1

InChI Key

OXAPXAQYNZNSCY-JIAUUHBNSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO.Cl

Canonical SMILES

C1=C(C(C(C(C1N)O)O)O)CO.Cl

Origin of Product

United States

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